4-[[4-[Bis(3-chloropropyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride
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Overview
Description
4-[[4-[Bis(3-chloropropyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[Bis(3-chloropropyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride typically involves multiple steps, including halogenation, amination, and methoxylation reactions The process begins with the halogenation of a phenol derivative to introduce bromine atoms at specific positionsFinally, the methoxy group is added via a methylation reaction .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to accommodate larger quantities. This typically requires optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The process also includes purification steps to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
4-[[4-[Bis(3-chloropropyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved .
Scientific Research Applications
4-[[4-[Bis(3-chloropropyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[4-[Bis(3-chloropropyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and functional groups allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. This interaction can lead to various effects, such as antimicrobial activity or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
4-[[4-[Bis(3-chloropropyl)amino]-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol: Similar structure but with chlorine atoms instead of bromine.
4-[[4-[Bis(3-chloropropyl)amino]-2-methylphenyl]methylideneamino]-2,6-dibromo-phenol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of 4-[[4-[Bis(3-chloropropyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
60625-62-9 |
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Molecular Formula |
C20H23Br2Cl3N2O2 |
Molecular Weight |
589.6 g/mol |
IUPAC Name |
4-[[4-[bis(3-chloropropyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride |
InChI |
InChI=1S/C20H22Br2Cl2N2O2.ClH/c1-28-19-10-14(13-25-15-11-16(21)20(27)17(22)12-15)4-5-18(19)26(8-2-6-23)9-3-7-24;/h4-5,10-13,27H,2-3,6-9H2,1H3;1H |
InChI Key |
LJNHWPUODJVHGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC(=C(C(=C2)Br)O)Br)N(CCCCl)CCCCl.Cl |
Origin of Product |
United States |
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